molecular formula C17H23N7O B2746688 4-{6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2415462-19-8

4-{6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No. B2746688
CAS RN: 2415462-19-8
M. Wt: 341.419
InChI Key: IJBGJRWRRXSFST-UHFFFAOYSA-N
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Description

The compound “4-{6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, a pyridazine ring, and a morpholine ring . These functional groups are common in many pharmaceutical compounds due to their versatile reactivity and ability to form hydrogen bonds, which can enhance the compound’s biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring systems (pyrimidine, piperazine, pyridazine, and morpholine), followed by their subsequent functionalization and coupling . The exact synthetic route would depend on the desired substitution pattern and the specific reactivity of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of four heterocyclic rings. The electronic properties and spatial arrangement of these rings could have a significant impact on the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen . The piperazine ring could act as a bidentate ligand, binding to metal ions or other electrophiles through its nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound a base, capable of accepting protons . The compound might be soluble in polar solvents due to the presence of polar functional groups .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the target biomolecules. Many drugs that contain pyrimidine, piperazine, pyridazine, or morpholine rings act by interacting with specific proteins or enzymes, often through hydrogen bonding or ionic interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies to optimize its synthesis, computational studies to predict its properties, and biological studies to investigate its activity against various targets .

properties

IUPAC Name

4-[6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-18-5-4-15(19-14)22-6-8-23(9-7-22)16-2-3-17(21-20-16)24-10-12-25-13-11-24/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBGJRWRRXSFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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